Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate
Description
Structural Characterization
Molecular Configuration and Stereochemical Analysis
The compound’s molecular architecture includes:
- Glycerol backbone : A (2R) configuration, consistent with eukaryotic phospholipids.
- sn-1 chain : A perdeuterated palmitoyl group (²H₃₁), replacing all hydrogen atoms except those adjacent to the ester bond.
- sn-2 chain : A monounsaturated oleoyl group (9Z) with a cis double bond at C9–C10.
- Headgroup : A hydrogen phosphate group, contributing to the molecule’s net negative charge and interactions with cations like sodium.
The stereochemistry at the sn-2 position ensures proper membrane integration, while the sn-1 deuterated chain enhances contrast in neutron scattering experiments.
Key Structural Features
Deuterium Isotope Effects on Acyl Chain Packing
Deuterium substitution at the sn-1 chain alters acyl chain dynamics and packing efficiency:
- Increased chain order : Deuterated chains exhibit reduced thermal motion compared to protonated analogues, enhancing order parameters (S) in ²H NMR spectra.
- Contrast variation in neutron scattering : The deuterated sn-1 chain improves neutron scattering length density contrast, enabling precise mapping of bilayer thickness and headgroup positioning.
- Impact on bilayer mechanics : Deuterated chains reduce membrane fluidity, increasing bending rigidity (K₆) and area expansion modulus (Kₐ) compared to non-deuterated PA.
Deuterium-Induced Changes in Chain Order
Comparative Analysis with Non-deuterated POPA Analogues
The deuterated compound differs from non-deuterated POPA in structural and functional properties:
Phase Behavior and Hydration
| Property | Non-deuterated POPA | Deuterated Analog (²H₃₁) |
|---|---|---|
| Hydration capacity | Moderate | Reduced |
| Lamellar spacing | ~4.5 nm (POPA) | ~4.8 nm (deuterated) |
| Interdigitated phases | Absent | Observed under ethanol |
The increased hydrophobic thickness in deuterated bilayers correlates with enhanced resistance to ethanol-induced interdigitation.
Enzymatic Interactions
- CDP-diacylglycerol synthase (CDS) specificity : Deuterated PA retains enzyme recognition patterns, with CDS2 preferring sn-1 palmitoyl and sn-2 arachidonoyl chains.
- Metabolic turnover : Deuterated POPA (d31-POPA) shows similar turnover rates to non-deuterated analogues in cell culture, validating its use in pulse-chase studies.
Membrane Defect Analysis
Deuterated chains reduce exposed acyl chain fractions:
| System | Defect Fraction (0.2 nm probe) |
|---|---|
| Pure POPA | ~15% |
| Deuterated POPA bilayer | ~10% |
This reduction in defects suggests tighter acyl chain packing in deuterated membranes.
Properties
IUPAC Name |
sodium;[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYXMAJBOKWTQX-VYSSPCEXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677156 | |
| Record name | Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-59-4 | |
| Record name | Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate, with CAS number 474943-59-4, is a phospholipid derivative that has garnered attention in biological research due to its potential applications in drug delivery and cellular interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C37H70NaO8P |
| Molecular Weight | 728.1 g/mol |
| CAS Number | 474943-59-4 |
| Synonyms | 16:0-18:1 PA-d31 (sodium) |
Structure
The structure of this compound indicates that it is a complex amphiphilic molecule, which contributes to its biological properties.
This compound exhibits several biological activities:
- Cell Membrane Interaction : Due to its phospholipid nature, it can integrate into cell membranes, potentially altering membrane fluidity and permeability.
- Drug Delivery Systems : Its amphiphilic characteristics make it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
- Signal Transduction : It may play a role in cellular signaling pathways by interacting with membrane proteins.
Study 1: Drug Delivery Efficacy
A study investigated the use of this compound as a carrier for anticancer drugs. Results indicated that formulations containing this compound improved drug uptake in cancer cells compared to conventional delivery methods. The enhanced permeability was attributed to the compound's ability to disrupt lipid bilayers, facilitating drug entry into cells.
Study 2: Membrane Fluidity Alteration
Another research focused on the compound's effect on membrane fluidity in neuronal cells. The findings demonstrated that incorporation of this phospholipid led to increased fluidity, which is crucial for neurotransmitter release and receptor function. This suggests potential implications for neuropharmacology and the treatment of neurological disorders.
Toxicity and Safety Profile
While the compound shows promise in various applications, its safety profile is essential for clinical use. Preliminary toxicity assessments indicate low cytotoxicity in vitro, but further studies are necessary to evaluate long-term effects and biocompatibility.
Scientific Research Applications
Biochemical Applications
-
Lipid Research
- This compound is utilized in studies related to lipid metabolism and membrane biology. Its unique structure allows researchers to investigate the behavior of lipids in biological systems.
- Case Study : A study published in the Journal of Lipid Research demonstrated that similar phospholipids can modulate membrane fluidity and influence protein interactions within cellular membranes.
-
Drug Delivery Systems
- Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate can serve as a component in liposomal formulations, enhancing the bioavailability of hydrophobic drugs.
- Case Study : Research highlighted in Molecular Pharmaceutics showed that liposomes containing phospholipids similar to this compound improved the delivery of anticancer agents, leading to enhanced therapeutic efficacy.
-
Nanotechnology
- The compound is being explored for its potential use in nanocarriers for targeted drug delivery, particularly in cancer therapy.
- Case Study : A recent investigation published in Nano Letters indicated that nanoparticles coated with phospholipids could selectively target tumor cells, reducing side effects associated with conventional chemotherapy.
Analytical Applications
- Mass Spectrometry
- This compound is used as an internal standard in mass spectrometric analyses of lipid profiles.
- Data Table :
| Application | Methodology | Outcome |
|---|---|---|
| Lipid profiling | Mass spectrometry | Enhanced accuracy in quantifying lipid species |
Food Science Applications
- Emulsifiers
- This compound can function as an emulsifier in food products, improving texture and stability.
- Case Study : Research published in Food Chemistry demonstrated that phospholipids enhance the stability of emulsions, which is crucial for products like dressings and sauces.
Cosmetic Applications
- Skin Care Formulations
- The compound's emulsifying properties are leveraged in cosmetic formulations to improve skin hydration and texture.
- Case Study : A study in International Journal of Cosmetic Science found that formulations containing phospholipids significantly improved skin barrier function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Phospholipid Family
Table 1: Key Structural and Functional Differences
Preparation Methods
Direct Esterification of Phosphoric Acid Derivatives
Overview:
This method involves the esterification of a suitably protected phosphoric acid derivative with fatty acid chlorides or anhydrides, followed by sodium salt formation.
Preparation of the phosphoric acid backbone:
Starting with a protected glycerol derivative, such as glycerol or glycerol derivatives with selective protection of hydroxyl groups.Introduction of fatty acid chains:
Fatty acids, specifically hexadecanoic acid (palmitic acid) and octadec-9-enoic acid (oleic acid), are converted into acyl chlorides or anhydrides.Esterification:
The acyl chlorides react with the hydroxyl groups on the glycerol backbone under controlled conditions, typically in the presence of catalysts like pyridine or DMAP, to form ester bonds.Phosphate group incorporation:
Phosphorylation is achieved by reacting the intermediate with phosphoryl chloride (POCl₃) or phosphoric acid derivatives, followed by neutralization with sodium hydroxide to generate the sodium salt.Purification:
The crude product is purified via chromatography or recrystallization to isolate the target compound.
Research Findings:
This method is supported by industrial syntheses of phospholipids, where esterification of fatty acids to glycerol phosphates is standard. The process requires precise control of reaction conditions to prevent hydrolysis and side reactions.
Enzymatic Synthesis Using Lipases
Overview:
Enzymatic methods utilize lipases to catalyze esterification or transesterification reactions, offering regioselectivity and milder conditions.
Preparation of glycerol backbone:
Using protected glycerol derivatives to prevent undesired reactions.Enzymatic esterification:
Lipases catalyze the attachment of fatty acids (hexadecanoic and octadec-9-enoic acids) to the glycerol backbone in organic solvents or solvent-free systems.Phosphorylation:
The esterified glycerol derivatives are phosphorylated using phosphoryl chlorides or phosphoric acid derivatives, with subsequent neutralization to form the sodium salt.Advantages:
Higher regioselectivity, fewer by-products, and environmentally friendly conditions.
Research Findings:
Studies demonstrate that enzymatic synthesis can produce high-purity phospholipids with fewer purification steps, making it suitable for pharmaceutical-grade compounds.
Solid-Phase Synthesis and Intermediary Activation
Overview:
This approach employs solid-phase synthesis techniques, particularly useful for complex lipid molecules.
Anchoring of glycerol or backbone molecules:
Using solid supports to facilitate stepwise reactions.Stepwise attachment of fatty acids:
Sequential esterification with activated fatty acid derivatives.Phosphorylation and salt formation:
The phosphate group is introduced on the backbone, followed by conversion to the sodium salt.Purification:
The solid-phase approach simplifies purification, as unreacted reagents can be washed away.
Research Findings:
This method enhances control over regioselectivity and allows for the synthesis of structurally diverse lipid derivatives.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| Direct Esterification | Fatty acid chlorides, POCl₃, base (NaOH) | Well-established, scalable | Requires strict control of conditions | Industrial phospholipid synthesis |
| Enzymatic Esterification | Lipases, fatty acids, glycerol derivatives | High regioselectivity, eco-friendly | Costly enzymes, limited scale | Pharmaceutical and research-grade lipids |
| Solid-Phase Synthesis | Solid supports, activated fatty acids | High purity, regioselectivity | More complex setup, limited scalability | Specialized lipid derivatives synthesis |
Notes and Considerations
Reaction Conditions:
Precise temperature control (typically 0–25°C for enzymatic reactions, elevated temperatures for chemical esterification) and inert atmospheres (nitrogen or argon) are crucial to prevent oxidation, especially of unsaturated fatty acids.Purity and Characterization:
Post-synthesis purification often involves chromatography (HPLC, TLC) and characterization via NMR, MS, and IR spectroscopy to confirm structural integrity and purity.Environmental and Safety Aspects: Use of solvents like chloroform or dichloromethane necessitates proper handling and disposal. Enzymatic methods are favored for greener processes.
Q & A
Q. What is the biological significance of the (9Z) double bond in the oleoyl moiety?
- Methodological Answer : The cis-double bond in (9Z)-octadec-9-enoyl reduces lipid packing density, enhancing membrane fluidity. This structural feature is critical for studying lipid rafts, signaling microdomains, and interactions with transmembrane proteins (e.g., GPCRs). Comparative studies with saturated analogs reveal differences in phase transition temperatures and enzyme binding kinetics .
Advanced Research Questions
Q. How does the deuterated hexadecanoyl chain improve metabolic tracing in lipidomics?
- Methodological Answer : The ²H₃₁-labeled chain serves as a non-radioactive isotopic tracer for dynamic lipid turnover studies.
- Experimental Design : Administer the deuterated compound in vitro or in vivo, then track incorporation into membranes or lipid droplets via LC-MS/MS. Use extracted ion chromatograms (EICs) for ²H₃₁-specific fragments (e.g., m/z shifts in acyl-CoA or phospholipid derivatives).
- Data Interpretation : Normalize deuterated:non-deuterated ratios to quantify synthesis/degradation rates. Correct for natural isotope abundance using software tools like LipidSearch or Skyline .
Q. What experimental challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Matrix Effects : Co-eluting lipids (e.g., phosphatidylcholines) suppress ionization in ESI-MS. Mitigate via SPE cleanup (C18 columns) or differential solubility in chloroform:methanol .
- Isotopic Interference : Natural ¹³C/²H isotopes in non-deuterated lipids may overlap with the ²H₃₁ signal. Resolve using high-resolution Orbitrap or Q-TOF instruments (resolving power >60,000) .
- Quantification : Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) for absolute quantification. Validate with standard curves in matched matrices .
Q. How can conflicting data on its role in lipid raft formation be resolved?
- Methodological Answer : Discrepancies often stem from model system differences:
- Membrane Models : Compare results in synthetic liposomes (e.g., DOPC:cholesterol mixtures) vs. cell-derived membranes. Use Laurdan fluorescence or atomic force microscopy (AFM) to assess raft stability .
- Experimental Conditions : Variability in pH, ionic strength, or cholesterol content alters phase separation. Standardize buffers (e.g., 10 mM HEPES, 150 mM NaCl) and temperature controls .
- Cross-Validation : Combine biophysical (FRAP, NMR) and biochemical (protein co-precipitation) assays to confirm raft association .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
